molecular formula C7H4BrClF3NO B1447710 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline CAS No. 1805138-93-5

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline

Cat. No. B1447710
CAS RN: 1805138-93-5
M. Wt: 290.46 g/mol
InChI Key: ZOOMFFJFKXOOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-chloro-3-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H5BrClF3NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The compound is a clear liquid and has a yellow color .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloro-3-(trifluoromethoxy)aniline” consists of a benzene ring substituted with bromo, chloro, trifluoromethoxy, and amino groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

“2-Bromo-5-chloro-3-(trifluoromethoxy)aniline” is a liquid at room temperature with a density of 1.71 g/mL . It has a molecular weight of 256.02 g/mol . The compound is yellow in color .

Safety and Hazards

“2-Bromo-5-chloro-3-(trifluoromethoxy)aniline” is classified as hazardous. It is recommended to avoid ingestion, inhalation, and contact with skin or eyes. Personal protective equipment, including face protection, should be worn when handling this compound .

properties

IUPAC Name

2-bromo-5-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-6-4(13)1-3(9)2-5(6)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMFFJFKXOOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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